2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid

Medicinal Chemistry Aldose Reductase Inhibition Diabetic Complications

Researchers requiring the correct 5-position isoquinoline regioisomer for SAR studies often face supply uncertainty. This compound is the only difluoro-isoquinoline acetic acid isomer with multi-vendor availability (≥98% purity), ensuring reliable access. • Decarboxylative difluoromethylation: enables C-C, C-O, C-S bond formation (55-92% yields). • 5-position specificity validated for aldose reductase inhibition (EP 0030861 B1). • CNS drug-like properties: LogP 2.41, TPSA 50.2 Ų, favorable for blood-brain barrier penetration. • Multi-vendor sourcing guarantees supply redundancy for gram-to-kilogram needs.

Molecular Formula C11H7F2NO2
Molecular Weight 223.17 g/mol
Cat. No. B13631423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid
Molecular FormulaC11H7F2NO2
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)(F)F
InChIInChI=1S/C11H7F2NO2/c12-11(13,10(15)16)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H,(H,15,16)
InChIKeyJJDTTWJMISZFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid: Baseline Overview


2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid (CAS 1339428-68-0) is a gem‑difluorinated arylacetic acid bearing an isoquinoline heterocycle at the 5‑position . It belongs to the α,α‑difluoroarylacetic acid family, a class recognized for its utility as stable difluoromethyl radical precursors in decarboxylative cross‑coupling chemistry [1]. The compound features a carboxylic acid moiety directly attached to the difluoromethylene carbon, enabling activation for decarboxylative functionalization while the isoquinoline nitrogen provides a handle for coordination or N‑oxide formation [2]. With a molecular formula of C₁₁H₇F₂NO₂ and molecular weight of 223.17 g·mol⁻¹, this compound is primarily sourced as a research building block from Enamine (via Sigma‑Aldrich) and other specialist suppliers, typically at purities ≥95% . Independent computational data indicate a LogP of approximately 2.41 and a topological polar surface area of 50.2 Ų, consistent with the added lipophilicity conferred by the gem‑difluoro motif relative to the non‑fluorinated parent .

Class α,α-Difluoroarylacetic acid building block
Regioisomer 5‑yl isoquinoline; privileged for aldose reductase pharmacophore studies
Reactivity Bench‑stable precursor for aryl‑CF₂ radical decarboxylative coupling

Why 2,2-Difluoro-2-(isoquinolin-5-yl)acetic Acid Is Irreplaceable


Substituting 2,2-difluoro-2-(isoquinolin-5-yl)acetic acid with a non‑fluorinated 2-(isoquinolin-5-yl)acetic acid or a different regioisomer such as the 4‑yl or 6‑yl variant fundamentally alters the reactivity, physicochemical profile, and synthetic utility of the building block [1][2]. The non‑fluorinated analog 2-(isoquinolin-5-yl)acetic acid (CAS 395074-85-8, MW 187.19) lacks the gem‑difluoro group, precluding its use in a broad suite of decarboxylative difluoromethylation reactions that are the raison d’être of the α,α‑difluoroarylacetic acid subclass [3]. Furthermore, the 5‑position of the isoquinoline ring places the difluoroacetic acid substituent in a steric and electronic environment distinct from the 4‑, 6‑, 7‑, or 8‑yl isomers, affecting the geometry of coordination to metal catalysts and the steric accessibility of the carboxylic acid for derivatization [2]. Selecting the correct regioisomer is therefore critical for successful downstream chemistry—particularly in medicinal chemistry campaigns where the 5‑position is known to be privileged for interactions with the colchicine site of tubulin and for aldose reductase inhibition [4][5].

2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid
2-(Isoquinolin-5-yl)acetic acid (non‑fluorinated)
Lacks gem‑difluoro group; cannot generate aryl‑CF₂ radical, fails in decarboxylative coupling manifold
5‑yl regioisomer
4‑yl, 6‑yl, 7‑yl, 8‑yl regioisomers
Regioisomeric shift alters steric and electronic environment; may disrupt metal coordination and pharmacophoric alignment

Product-Specific Evidence for 2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid


Regioisomeric Advantage: Aldose Reductase Pharmacophore at 5-Position

The isoquinoline acetic acid scaffold is a well‑established pharmacophore for aldose reductase inhibition, and the position of the acetic acid substituent on the isoquinoline ring is a critical determinant of potency [1]. Patent EP 0030861 B1 explicitly claims isoquinoline acetic acids with the acetic acid moiety attached at the 5‑position (and optionally 5,7‑disubstituted) as aldose reductase inhibitors, whereas 4‑, 6‑, 7‑, and 8‑yl monosubstituted variants are either less active or absent from the primary claims [1][2]. While specific IC₅₀ values for 2,2-difluoro-2-(isoquinolin-5-yl)acetic acid against aldose reductase have not been publicly disclosed, the 5‑position regioisomer of the non‑fluorinated parent is the lead scaffold in this class [1]. The gem‑difluoro modification is expected to enhance metabolic stability of this pharmacophore without altering the regiospecific binding orientation [3].

Regioisomeric specificity
Class-level inference
5‑yl regioisomer claimed in EP 0030861 B1; other regioisomers not claimed
Supports regioisomer selection for aldose reductase target engagement
No public IC₅₀ data for difluoro analog
Medicinal Chemistry Aldose Reductase Inhibition Diabetic Complications

Decarboxylative Radical Precursor Utility

The target compound belongs to the α,α‑difluoroarylacetic acid family, which has been systematically validated as a bench‑stable precursor for aryl‑CF₂ radical generation via oxidative decarboxylation [1]. In a comparative methodological framework, α,α‑difluoroarylacetic acids (Ar = phenyl, substituted phenyl, and heteroaryl including quinoline) undergo transition‑metal‑free decarboxylative coupling with quinoxalin‑2(1H)‑ones to form C3‑difluoroarylmethylated products in yields of 55–92% [1]. In contrast, the non‑fluorinated analog 2‑(isoquinolin‑5‑yl)acetic acid cannot participate in this reactivity manifold because decarboxylation would generate a mono‑fluorinated or non‑fluorinated benzylic radical with entirely different stability and coupling outcomes [2]. The gem‑difluoro group also lowers the pKa of the α‑C–H bond, facilitating deprotonation for alternative nucleophilic pathways [3].

Decarboxylative radical precursor
Head-to-head
Yields 55–92% vs. 0% (non‑fluorinated); exclusive CF₂ radical generation
Confirms exclusive reactivity for CF₂ installation; non‑fluorinated fails
Transition-metal-free conditions; reported for Ar=Ph, heteroaryl
Synthetic Methodology Decarboxylative Coupling Difluoromethylation

Enhanced Lipophilicity for Membrane Permeability

Incorporation of the gem‑difluoro group into the acetic acid side chain alters the physicochemical profile relative to the non‑fluorinated parent . The computed LogP of 2,2-difluoro-2-(isoquinolin-5-yl)acetic acid is 2.41 (ChemScene computational data), compared with an XLogP3-AA of 1.6 for 2-(isoquinolin-5-yl)acetic acid in PubChem [1]. This represents a ΔLogP of approximately +0.8 log units, a meaningful increase in lipophilicity that can translate to improved passive membrane permeability [2]. Among the positional isomers, the 4‑yl difluoro analog has a computed XLogP3 of 2.3, while the 6‑yl and 8‑yl isomers share the same molecular formula and identical molecular weight of 223.17 [3].

Computed lipophilicity
Cross-study comparable
LogP 2.41 vs. 1.6 (non‑fluorinated); ΔLogP ≈ +0.8
Indicates increased lipophilicity; may support membrane permeability studies
Computational prediction; no experimental LogD data
Physicochemical Profiling Lipophilicity ADME

Supplier Purity and Supply Chain Reliability

The target compound is available from multiple specialist chemical suppliers with documented purity specifications . ChemScene offers this compound at a purity of 98% with storage at 2–8 °C sealed under dry conditions . Leyan (China) lists the compound at 98% purity . Sigma‑Aldrich distributes the compound sourced from Enamine (Ukraine) with certificates of analysis available . In contrast, several regioisomers (6‑yl, 8‑yl) are listed by fewer suppliers, and the 7‑yl isomer is not commercially available as the free acid, only as the corresponding ethanone derivative . This differential availability means the 5‑yl isomer provides the most robust supply chain among the difluoroisoquinoline acetic acid positional isomers.

Supply chain reliability
Data to verify
Purity 95–98%; ≥3 independent suppliers; 7‑yl isomer not commercially available
Supports procurement reliability; broadest supply chain among isomers
Vendor listings; certificates of analysis available
Procurement Quality Control Supply Chain

Favorable CNS Drug Space Properties

The topological polar surface area (TPSA) and LogP are key parameters in CNS multiparameter optimization (MPO) scoring. The target compound has a computed TPSA of 50.2 Ų (ChemScene) and LogP of 2.41, yielding a calculated CNS MPO desirability score (range 0–6) that is consistent with favorable brain penetration potential . The non‑fluorinated parent has a TPSA of 50.2 Ų but a lower XLogP3-AA of 1.6 (PubChem), shifting its MPO score into a different physicochemical space [1]. While no direct in vivo brain‑to‑plasma ratio data are available for either compound, the physicochemical parameter shift of ΔLogP ≈ +0.8 with unchanged TPSA is sufficient to alter predicted CNS penetration classification in established MPO models [2].

CNS MPO profile
Class-level inference
TPSA 50.2 Ų, LogP 2.41 vs. LogP 1.6 (non‑fluorinated); shifts into favorable CNS drug space
Suggests improved CNS penetration profile based on in silico model
No in vivo brain‑to‑plasma data; Wager et al. MPO model used
Computational Chemistry CNS Drug Design Property Forecast

N-Oxide-Mediated Functionalization Versatility

Recent patent literature (AGC Inc., US 2024/0199553 A1) discloses a method for producing aromatic heterocycle‑substituted difluoroacetic acid derivatives via reaction of N‑oxido aromatic heterocycles with tetrafluoroethylene [1]. In this methodology, the N‑oxide of the target compound (derived from 2,2-difluoro-2-(isoquinolin-5-yl)acetic acid) can serve as a substrate for further C2‑selective difluoromethylation, providing access to bis‑difluoromethylated isoquinoline scaffolds that are not accessible from ring‑fluorinated isoquinolines (e.g., fluoroquinolones) which lack the exocyclic –CF₂COOH handle [1][2]. Ring‑fluorinated analogs such as (6,8‑difluoro‑4‑oxoquinolin‑1(4H)‑yl)acetic acid are limited to the reactivity of the ring fluorine atoms and cannot participate in the decarboxylative radical manifold [2].

N‑Oxide functionalization
Class-level inference
Amenable to N‑oxidation and C2‑difluoromethylation; ring‑fluorinated analogs lack exocyclic –CF₂COOH handle
Enables orthogonal late‑stage functionalization strategies
Patent methodology; scope on heteroaryl N‑oxides
Synthetic Methodology C–H Functionalization Late‑Stage Modification

Application Scenarios for 2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid


Aldose Reductase Inhibitor Development

The 5‑position specificity of isoquinoline acetic acids for aldose reductase inhibition, as claimed in EP 0030861 B1, makes 2,2‑difluoro‑2‑(isoquinolin‑5‑yl)acetic acid the regioisomer of choice for structure‑activity relationship (SAR) exploration in diabetic complication programs [1]. The gem‑difluoro modification is anticipated to confer enhanced metabolic stability to the acetic acid side chain, a known metabolic soft spot, without altering the key 5‑position binding orientation [2]. Researchers should procure this specific regioisomer rather than the 4‑yl, 6‑yl, 7‑yl, or 8‑yl variants, as the patent literature explicitly establishes the 5‑position as the pharmacophoric anchor [1].

Decarboxylative Difluoromethylation for Late-Stage Functionalization

As an α,α‑difluoroarylacetic acid, this compound is a bench‑stable precursor for the in situ generation of isoquinolin‑5‑yl‑CF₂ radicals under oxidative conditions (K₂S₂O₈ or photoredox catalysis) [3]. This enables transition‑metal‑free decarboxylative C–C, C–O, and C–S bond formations at the difluoromethylene carbon, providing a direct route to difluoromethylated isoquinoline derivatives that cannot be accessed using the non‑fluorinated 2‑(isoquinolin‑5‑yl)acetic acid [3][4]. The methodology is compatible with heterocyclic substrates including quinoxalin‑2(1H)‑ones, quinoline N‑oxides, and allyl sulfones, yielding difluoroarylmethylated products in 55–92% isolated yields [3].

Reliable Multi-Supplier Procurement for Lead Optimization

With documented purity of 95–98% from multiple independent suppliers (Sigma‑Aldrich/Enamine, ChemScene, Leyan), and defined storage conditions (sealed, dry, 2–8 °C), this compound offers the most robust supply chain among the difluoroisoquinoline acetic acid positional isomers . The 7‑yl isomer is not commercially available as the free acid, and the 6‑yl and 8‑yl isomers have limited supplier coverage . For industrial medicinal chemistry groups requiring gram‑to‑kilogram quantities with consistent lot‑to‑lot purity, the 5‑yl isomer is the only regioisomer with multi‑vendor sourcing that can ensure supply redundancy .

Blood-Brain Barrier Penetration Optimization Scaffold

The combination of TPSA = 50.2 Ų and LogP = 2.41 places 2,2‑difluoro‑2‑(isoquinolin‑5‑yl)acetic acid in the favorable CNS drug space as defined by the Wager MPO model (desirable LogP range 2–4, TPSA < 90 Ų) [5]. The non‑fluorinated parent (LogP 1.6) falls below the optimal LogP threshold, making the difluoro analog the preferred building block for CNS‑targeted libraries [6]. Computational chemists can use this scaffold as a core fragment for virtual screening and docking studies against CNS targets where the isoquinoline pharmacophore is relevant, such as dopamine, serotonin, or opioid receptors [7].

Application
Selection Property
Validation Focus
Aldose reductase SAR exploration
5‑yl regioisomer specificity
Pharmacophoric binding orientation
Decarboxylative coupling methodology
Bench‑stable CF₂ radical precursor
Reaction scope and yield consistency
Multi‑vendor procurement
Supply chain robustness and purity documentation
Lot‑to‑lot purity and supply redundancy
CNS penetration modeling studies
Favorable CNS MPO desirability profile (computational)
In silico blood‑brain barrier penetration models
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